molecular formula C19H32ClNO B1398232 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride CAS No. 1220029-20-8

3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride

Cat. No. B1398232
CAS RN: 1220029-20-8
M. Wt: 325.9 g/mol
InChI Key: LEIHHDSHXDTNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride” is a chemical compound with the molecular formula C20H34ClNO . It is extensively used in diverse scientific research fields due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of “3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride” is derived from its molecular formula C20H34ClNO . The exact 3D structure may require further computational chemistry analysis for accurate determination.

Scientific Research Applications

Endocrine Disrupting Properties

The compound “4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated” which is structurally similar to “3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride” has been identified as a substance with endocrine disrupting properties . This suggests that the latter compound may also have similar properties and could be used in research related to endocrine disruption.

Use in Medical Devices and Medicinal Products

The compound “4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated” has been used in the production of various medical devices and medicinal products . This suggests that “3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride” could potentially have similar applications in the medical field.

Cancer Metabolism Research

The compound “methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate”, which is structurally similar to “3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)piperidine hydrochloride”, has been identified as a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2) . This suggests that “3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)piperidine hydrochloride” could potentially be used in cancer metabolism research, specifically in the study of MDH1/2 inhibition.

Inhibition of Mitochondrial Respiration

The compound “methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate” has been found to inhibit mitochondrial respiration . This suggests that “3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)piperidine hydrochloride” could potentially be used in research related to mitochondrial function and energy metabolism.

Hypoxia-Inducible Factor (HIF)-1 Inhibition

The compound “methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate” has been found to inhibit hypoxia-induced HIF-1α accumulation . This suggests that “3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)piperidine hydrochloride” could potentially be used in research related to hypoxia and HIF-1α regulation.

Antitumor Efficacy

The compound “methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate” has demonstrated significant in vivo antitumor efficacy . This suggests that “3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)piperidine hydrochloride” could potentially be used in cancer research, specifically in the study of tumor growth inhibition.

Safety and Hazards

The safety and hazards associated with “3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride” are not explicitly mentioned in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Mechanism of Action

Target of Action

The primary targets of this compound are Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, facilitating the conversion of malate into oxaloacetate, and are involved in cellular respiration and energy production.

Mode of Action

The compound acts as a competitive inhibitor of MDH1 and MDH2 . This means it binds to the active sites of these enzymes, preventing the substrate (malate) from binding, and thus inhibiting the enzymes’ activity.

Biochemical Pathways

By inhibiting MDH1 and MDH2, the compound disrupts the citric acid cycle, specifically the conversion of malate to oxaloacetate. This disruption affects cellular respiration and energy production, leading to downstream effects on cell growth and proliferation .

Result of Action

The inhibition of MDH1 and MDH2 by the compound leads to a decrease in cellular respiration and energy production . This can result in the slowing or stopping of cell growth and proliferation, particularly in cancer cells that rely heavily on these processes. In xenograft assays using HCT116 cells, the compound demonstrated significant in vivo antitumor efficacy .

properties

IUPAC Name

3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.ClH/c1-18(2,3)14-19(4,5)15-8-10-16(11-9-15)21-17-7-6-12-20-13-17;/h8-11,17,20H,6-7,12-14H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIHHDSHXDTNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride
Reactant of Route 6
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.